Product packaging for CL 307-24(Cat. No.:CAS No. 150428-55-0)

CL 307-24

Cat. No.: B1179055
CAS No.: 150428-55-0
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Description

Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research

Perfluorohexanoic Acid (PFHxA) is a member of the large and diverse class of synthetic chemicals known as per- and polyfluoroalkyl substances (PFAS) wikipedia.orgmdpi.com. PFAS compounds are widely utilized across numerous industrial and consumer applications due to their distinctive properties, including high thermal and chemical stability, as well as oil and water repellency mdpi.comitrcweb.org. These properties stem from the strength of the carbon-fluorine bond within their molecular structure mdpi.com. The scientific interest in PFAS, including PFHxA, is driven by their widespread presence in the environment and their persistence, leading to potential exposure to both wildlife and humans mdpi.commdpi.comacs.org. PFHxA is often categorized as a "short-chain" PFAS, a distinction that is relevant in research exploring alternatives to longer-chain PFAS compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS) that have faced restrictions or phase-outs due to environmental and health concerns nih.govnih.gov. Research efforts are focused on understanding the environmental behavior, distribution, and potential implications of the entire spectrum of PFAS, with PFHxA being a key component of this broader investigation mdpi.com.

Historical Trajectory of PFHxA Scientific Investigation (pre-clinical discovery phase)

The scientific investigation into PFAS originated decades ago, with early studies in the 1970s and 1990s identifying the presence of certain PFAS, notably PFOA and PFOS, in the blood of occupationally exposed workers and the general population itrcweb.orgnih.govmidwestadvocates.org. While a specific "pre-clinical discovery phase" solely for PFHxA is not distinctly documented as a singular historical event, the scientific scrutiny of PFHxA evolved within the broader context of increasing awareness and research into PFAS compounds itrcweb.orgmidwestadvocates.org. As concerns regarding the persistence and potential effects of long-chain PFAS grew, scientific attention expanded to include shorter-chain alternatives like PFHxA, which were sometimes introduced into commerce as replacements itrcweb.orgnih.govnih.gov. The ability to widely document PFAS in environmental samples, including PFHxA, was initially limited by analytical capabilities, with more widespread detection becoming possible in the early 2000s as analytical methods improved itrcweb.orgmidwestadvocates.org. Consequently, the scientific investigation into the occurrence, behavior, and characteristics of PFHxA gained momentum as part of the effort to understand the full scope of PFAS in the environment and potential exposure pathways itrcweb.orgmidwestadvocates.org.

Fundamental Research Questions Driving PFHxA Studies

Fundamental research questions concerning PFHxA are largely driven by its detection in various environmental matrices and consumer products nd.eduul.orgca.govacs.org. Scientists are investigating the prevalence and distribution of PFHxA in different environmental compartments, such as water sources, dust, and textiles ul.orgca.govresearchgate.net. A key area of research involves comparing the environmental fate and persistence of PFHxA to that of longer-chain PFAS compounds wikipedia.orgacs.orgnih.gov. Studies also seek to identify and characterize the various sources of PFHxA in the environment and potential routes of human and environmental exposure mdpi.comca.govacs.orgresearchgate.net. Furthermore, research is focused on understanding the toxicokinetics of PFHxA, including how it is absorbed, distributed, metabolized, and eliminated by organisms nih.govca.govnih.gov. Investigations into its presence in consumer goods, such as textiles and wearable electronics, and the potential for exposure through contact are also active areas of study nih.govnd.eduul.orgacs.org. The need to differentiate the behavior and potential implications of shorter-chain PFAS like PFHxA from their longer-chain predecessors remains a central research impetus nih.govnih.gov.

Detailed research findings on the occurrence and behavior of PFHxA contribute to addressing these fundamental questions. For instance, studies have detected PFHxA in various consumer textiles, including apparel and upholstery fabrics, often as one of the most commonly found PFAS compounds ul.org. Research on smartwatch bands also identified elevated levels of PFHxA in some products nd.eduacs.org. In environmental samples, PFHxA has been detected in dust from various settings and in different water sources, although often at low levels in areas without specific point source contamination ca.govresearchgate.net.

Toxicokinetic studies in animal models, such as rats, have provided insights into the elimination half-life of PFHxA, indicating differences compared to longer-chain PFAS and variations between sexes ca.govnih.gov. For example, studies in rats have shown relatively short serum half-lives for PFHxA compared to compounds like PFOA ca.govnih.gov.

The detection frequency and concentration of PFHxA can vary significantly depending on the matrix and location of sampling. The following table presents some illustrative findings from research on PFHxA occurrence:

MatrixLocation/ContextDetection FrequencyConcentration Range (approximate)Source
Consumer Textiles (Apparel)Various brandsMost commonly detected PFASVariable across brands ul.org
Upholstery FabricsVarious brandsFound in high abundanceQuantifiable levels detected ul.org
Smartwatch BandsU.S. market9 out of 22 testedMedian ~800 ppb, max >16,000 ppb acs.org
DustHouse, office, vehicle (multiple countries)20-100%Mean 1.4-33 ng/g ca.gov
DustChild care facilities (California)33.3%Mean 9.5 ng/g, max 100 ng/g ca.gov
Drinking WaterGermanyVariedGenerally low and infrequent researchgate.net
Drinking WaterU.S. (UCMR3)29-38% statewideAverage 0.011-0.016 ppb, max 0.3 ppb ca.gov

Note: Concentration units vary across studies (e.g., ng/g, ng/L, ppb). ppb is equivalent to µg/L or ng/mL.

Toxicokinetic research in rats has provided data on PFHxA elimination half-lives:

SpeciesSexAdministration RouteStudy DurationSerum Half-life (approximate)Source
RatMaleIntravenousSingle dose1.0 hour ca.gov
RatFemaleIntravenousSingle dose0.42 hours ca.gov
RatMaleOralSingle doseSimilar to IV ca.gov
RatFemaleOralSingle doseSimilar to IV ca.gov
RatMaleOralRepeated dose2.2-2.8 hours ca.gov
RatFemaleOralRepeated dose2.3-2.7 hours ca.gov
RatMaleNot specifiedNot specified9 hours nih.gov
RatFemaleNot specifiedNot specified2 hours nih.gov

These findings underscore the presence of PFHxA in various environmental and consumer matrices and highlight ongoing scientific efforts to understand its behavior and distribution.

Properties

CAS No.

150428-55-0

Molecular Formula

C12H22BrN5O3

Synonyms

CL 307-24

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Perfluorohexanoic Acid

Established Reaction Pathways for PFHxA Synthesis

Two primary industrial processes have historically been employed for the manufacturing of per- and polyfluoroalkyl substances, including PFCAs like PFHxA: electrochemical fluorination (ECF) and fluorotelomerization diva-portal.orgresearchgate.netnih.govdiva-portal.org.

Electrochemical Fluorination (ECF): Developed by 3M, the ECF process involves the electrolysis of an organic feedstock, typically a carboxylic acid fluoride (B91410) or a sulfonyl fluoride, dissolved in anhydrous hydrogen fluoride (HF) diva-portal.orgnih.govdiva-portal.orgwikipedia.org. In this method, hydrogen atoms on the organic molecule are replaced by fluorine atoms nih.govwikipedia.org. For the synthesis of perfluoroalkyl carboxylic acids, a carboxylic acid fluoride feedstock is used. The general reaction can be represented as:

CnH(2n+1)COF + (2n+1) HF → CnF(2n+1)COF + (2n+1) H₂ wikipedia.org

The resulting perfluorinated acyl fluoride is then hydrolyzed to yield the perfluoroalkyl carboxylic acid wikipedia.org:

CnF(2n+1)COF + H₂O → CnF(2n+1)CO₂H + HF wikipedia.org

ECF is a free-radical process that can lead to a mixture of linear and branched perfluorinated isomers and homologues, as well as other perfluorinated compounds nih.gov. This means that while PFHxA (a six-carbon linear PFCA) can be a product, the ECF of a six-carbon precursor may also yield branched C6 PFCAs and a range of other perfluorinated substances.

Fluorotelomerization: This process involves the reaction of tetrafluoroethylene (B6358150) (C₂F₄) with a perfluoroalkyl iodide (RFI) in the presence of a telogen diva-portal.orgnih.govdiva-portal.org. This forms fluorotelomer iodides, which can then be further reacted and transformed into various fluorotelomer-based products, including fluorotelomer alcohols (FTOHs) researchgate.netnih.gov. PFHxA is not a direct product of fluorotelomerization but can be formed as an environmental or metabolic degradation product of 6:2 fluorotelomer substances daikinchemicals.commst.dkresearchgate.netmdpi.com. The degradation pathways typically involve oxidation steps of the fluorotelomer alcohols or other precursors researchgate.netmdpi.comresearchgate.net. For instance, 6:2 FTOH (C₆F₁₃CH₂CH₂OH) can be oxidized to 6:2 fluorotelomer carboxylic acid (6:2 FTCA, C₆F₁₃CH₂COOH), which can subsequently degrade to PFHxA researchgate.netmdpi.com.

Strategies for the Preparation of PFHxA Analogues and Derivatives

The synthesis of PFHxA analogues and derivatives is important for various purposes, including analytical standards, research into their properties, and the development of new fluorinated materials.

One significant area is the preparation of isotopically labeled PFHxA, such as carbon-13 labeled variants (e.g., ¹³C₅-PFHxA) eurl-pops.euwell-labs.co.jp. These labeled compounds are crucial for use as internal standards in analytical methods (e.g., LC-MS/MS) to accurately quantify PFHxA in complex environmental and biological matrices eurl-pops.euwell-labs.co.jp. The synthesis of these labeled analogues often involves incorporating the isotopes into the starting materials used in the synthesis pathways described above or through specific labeling reactions.

PFHxA can also be used as a building block for synthesizing more complex fluorinated molecules. For example, perfluorinated carboxylic acids, including those with perfluorinated acyl chains, can be coupled with other organic molecules to form derivatives. Research has shown the synthesis of fluorinated lipid analogues where perfluorinated carboxylic acids are condensed with molecules like phytosphingosine (B30862) to create ceramide derivatives nih.gov. This involves standard organic coupling reactions, such as using coupling agents like EDCI and HOBt nih.gov.

Furthermore, PFHxA derivatives can include salts and functionalized compounds used in various applications. Ammonium (B1175870) PFHxA, for instance, has been explored as a potential replacement for ammonium perfluorooctanoate in some manufacturing processes industrialchemicals.gov.au. The formation of such salts involves simple acid-base reactions.

Mechanistic Insights into Fluorination and Carboxylic Acid Functionalization Relevant to PFHxA

The chemical behavior of PFHxA is heavily influenced by the strong carbon-fluorine bonds and the presence of the carboxylic acid group.

Mechanisms of Fluorination: In ECF, the fluorination process occurs through a complex free-radical mechanism within the anhydrous HF medium nih.gov. The high electronegativity of fluorine atoms leads to strong inductive effects, significantly altering the properties of the carbon chain scholaris.ca. The step-by-step replacement of hydrogen by fluorine results in a perfluorinated chain that is highly stable and both hydrophobic and lipophobic.

Mechanisms of Carboxylic Acid Functionalization: The carboxylic acid group (-COOH) in PFHxA can undergo typical reactions of carboxylic acids, but its properties are modified by the adjacent perfluorinated chain. Perfluoroalkyl carboxylic acids are significantly stronger acids than their non-fluorinated counterparts due to the electron-withdrawing effect of the fluorine atoms, which stabilizes the carboxylate anion itrcweb.orgresearchgate.netacs.org. The pKa values of PFCAs are generally low, meaning that in environmental and biological systems with neutral or slightly alkaline pH, PFHxA primarily exists in its anionic form, perfluorohexanoate (PFHxA⁻) researchgate.netacs.orgnih.gov.

The functionalization of the carboxylic acid group is key to forming salts, esters, and amides, which can serve as precursors or derivatives of PFHxA. For example, the formation of ammonium PFHxA involves the deprotonation of the carboxylic acid by ammonia. Esterification would involve reaction with an alcohol under acidic or basic conditions.

Relevant Transformation Pathways: Beyond direct synthesis, PFHxA can be formed through the environmental or metabolic transformation of polyfluoroalkyl substances, particularly fluorotelomers mst.dkresearchgate.netmdpi.comresearchgate.net. These transformations often involve oxidative cleavage of the non-fluorinated portion of the molecule, leading to the formation of PFCAs with shorter chain lengths than the original precursor researchgate.netmdpi.comresearchgate.net. For instance, the biodegradation of fluorotelomer alcohols like 6:2 FTOH proceeds through intermediates such as aldehydes and carboxylic acids before yielding terminal products like PFHxA researchgate.netmdpi.com. Proposed biodegradation pathways include oxidation steps that progressively shorten the carbon chain researchgate.net.

Molecular Structure, Conformation, and Spectroscopic Characterization of Perfluorohexanoic Acid

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FTIR)

Spectroscopic methods play a crucial role in the structural elucidation and characterization of perfluorohexanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly fluorine-19 (¹⁹F) NMR, is a powerful tool for analyzing fluorinated compounds like PFHxA due to the high sensitivity of the fluorine nucleus scholaris.ca. ¹⁹F NMR can provide detailed information about the different fluorine environments within the molecule nih.govnih.gov. Studies have utilized ¹⁹F NMR to investigate the interactions of PFHxA with biological molecules, observing changes in chemical shifts that indicate binding events nih.govoup.comepa.gov. For instance, ¹⁹F NMR spectra of PFHxA in human serum show distinct patterns at varying concentrations, suggesting interactions with serum components like human serum albumin (HSA) oup.com. Annotated fluorine-fluorine correlated spectroscopy (COSY) two-dimensional data can be used to identify fluorine-fluorine coupling within perfluoroalkyl carboxylates, aiding in peak assignments in the ¹⁹F NMR spectrum nih.gov. Carbon-13 (¹³C) NMR and proton (¹H) NMR (for the carboxylic acid proton) are also employed to confirm the carbon skeleton and the presence of the acidic proton nih.govnih.gov.

Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique for identifying the functional groups present in PFHxA and studying its interactions. FTIR analysis can reveal characteristic absorption bands corresponding to the C-F bonds, the C=O stretch of the carboxylic acid group, and the O-H stretch acs.orgnih.govmdpi.com. Studies have used FTIR to characterize solid-state complexes formed by PFHxA, suggesting interactions between the fluorocarbon groups of PFHxA and functional groups of interacting substances acs.orgnih.gov. Attenuated Total Reflectance (ATR-FTIR) spectroscopy has been applied to study the effects of PFAS, including PFHxA, on biological cells, analyzing changes in spectral fingerprints associated with cellular components acs.org.

Mass Spectrometry (MS), often coupled with chromatography techniques like Liquid Chromatography (LC-MS/MS), is widely used for the detection, identification, and quantification of PFHxA in various matrices nih.govnih.gov. MS provides information about the molecular weight and fragmentation pattern of PFHxA, aiding in its positive identification nih.govnih.gov.

Conformational Analysis and Energy Landscapes of PFHxA Molecules

The conformational analysis of perfluorohexanoic acid molecules is influenced by the nature of the carbon-fluorine bonds and the interplay between the fluorocarbon chain and the carboxylic acid head group. While detailed energy landscapes specifically for isolated PFHxA molecules are not extensively detailed in the provided search results, research on similar per- and polyfluoroalkyl substances (PFAS) provides insights into the factors governing their conformations.

Studies investigating the interaction of PFHxA with proteins like human serum albumin (HSA) suggest that these interactions can induce conformational changes in the protein nih.govnih.gov. While the specific conformational changes of PFHxA upon binding are not explicitly detailed, the binding process itself implies a favorable orientation and fit within the binding site, which is dependent on the molecule's conformation and flexibility oup.com. Differential Scanning Fluorimetry (DSF) has been used to study the thermal stability of protein-PFAS complexes, providing indirect evidence of conformational perturbations induced by PFAS binding, including PFHxA nih.gov.

Intermolecular Interactions and Self-Assembly Tendencies

Perfluorohexanoic acid exhibits significant intermolecular interactions and a propensity for self-assembly, characteristic of its amphiphilic nature. The molecule possesses a highly fluorinated, hydrophobic, and lipophobic tail and a hydrophilic carboxylic acid head group itrcweb.orgnewmoa.orgresearchgate.net. This dual nature drives its behavior at interfaces and in solution.

PFHxA, like other perfluorinated surfactants, has a strong tendency to assemble at interfaces, such as the air-water interface itrcweb.orgresearchgate.netmdpi.com. At these interfaces, the fluorinated tail avoids contact with water, while the hydrophilic head group remains in the aqueous phase, leading to the formation of dense monolayer films researchgate.netmdpi.com. This surface activity is exploited in various applications itrcweb.orgresearchgate.net.

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), PFHxA molecules can self-assemble into aggregates such as micelles itrcweb.orgresearchgate.net. The CMC and the size and structure of these aggregates are influenced by factors such as chain length, the presence of electrolytes, and other organic compounds itrcweb.orgresearchgate.net. While longer-chain PFAS are more prone to aggregation and micelle formation, PFHxA, as a shorter-chain compound, may form less stable clusters researchgate.netacs.org.

PFHxA also engages in intermolecular interactions with other molecules, particularly proteins. Studies using NMR spectroscopy have shown that PFHxA can bind to human serum albumin (HSA) nih.govoup.comepa.gov. These interactions appear to be specific at lower concentrations, with PFHxA binding to particular sites on the protein nih.govoup.com. At higher concentrations, non-specific interactions may occur oup.com. The binding affinity can be influenced by the chain length of the perfluorinated compound nih.gov.

Furthermore, PFHxA can interact with self-assembled structures like metal-organic cages, demonstrating its ability to be captured or associate with designed molecular architectures acs.orgnih.govacs.org. These interactions are influenced by the structure of both PFHxA and the cage, and can involve associations between the fluorocarbon groups and functional groups of the cage material acs.orgnih.gov.

Computational and Theoretical Chemistry Studies of Perfluorohexanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are extensively used to investigate the electronic structure and reactivity of PFHxA. These methods allow for the determination of molecular geometries, energy levels, and charge distributions, which are fundamental to understanding chemical behavior.

Computational chemistry predictions suggest that PFHxA and its salts possess a low pKa (≤ 0), indicating that PFHxA is expected to exist predominantly in its anionic form at physiological and environmental pH levels. epa.gov This characteristic significantly influences its interactions and transport in aqueous and biological systems.

Advanced quantum dynamical methods, going beyond conventional static DFT approaches, are being employed to probe time-dependent processes and degradation mechanisms of PFAS, including those relevant to PFHxA. acs.orgnih.govresearchgate.net These techniques, such as ab initio molecular dynamics, DFT-based metadynamics, and real-time time-dependent DFT, provide critical mechanistic information that static calculations may not capture. acs.orgnih.govresearchgate.net For instance, studies on PFAS degradation on surfaces using ab initio molecular dynamics at high temperatures reveal insights into how these molecules interact with and potentially break down on various materials like metal oxides. acs.org

DFT calculations are also utilized in studies investigating the adsorption of PFAS compounds. Electrostatic potential maps derived from DFT can highlight the charge distribution and potential interaction sites on the molecule, which are crucial for understanding how PFHxA interacts with charged surfaces or other molecules. mdpi.com

Molecular Dynamics Simulations of PFHxA in Aqueous and Biological Environments

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of PFHxA molecules and their interactions within complex environments, such as water and biological systems. These simulations track the movement and interactions of atoms and molecules over time, providing insights into properties like diffusion, aggregation, and partitioning.

MD simulations have been used to investigate the behavior of PFHxA at interfaces, such as the air/water interface. Studies involving mixtures of PFHxA with other surfactants, like sodium dodecyl sulfate (B86663) (SDS), have utilized MD simulations to explore their synergistic effects on interfacial properties. researchgate.netmdpi.commdpi.comdntb.gov.ua These simulations can reveal details about the orientation, packing, and interactions (e.g., hydrogen bonding) of surfactant molecules at the interface under different conditions, including varying molar ratios and the presence of different counterions. researchgate.netmdpi.commdpi.com For example, MD simulations have shown that mixtures of PFHxA and SDS can form dense monolayer films at the air/water interface, with the addition of PFHxA influencing the orientation and structure of SDS molecules. researchgate.netmdpi.com Counterion identity has also been shown through MD simulations to critically modulate the assembly and performance of PFHxA/SDS mixtures at the air-liquid interface, with potassium ions inducing superior monolayer condensation compared to lithium and sodium. mdpi.com

In the context of biological environments, MD simulations can be used to estimate the binding affinity of PFAS compounds, including PFHxA, to proteins. This is particularly relevant for understanding the toxicokinetics and distribution of PFAS in organisms. A workflow combining molecular docking and MD simulation techniques has been developed to estimate the binding affinity of PFAS for proteins like liver-type fatty acid binding protein (LFABP).

Predictive Modeling of Molecular Behavior and Environmental Distribution (from a theoretical chemistry perspective)

Theoretical chemistry contributes significantly to the predictive modeling of PFHxA's molecular behavior and its distribution in the environment. Various computational models and quantitative structure-activity relationship (QSAR) models are employed to estimate physicochemical properties and predict environmental fate. itrcweb.orgpublish.csiro.au

Predictive mathematical techniques are used to estimate properties like vapor pressure, water solubility, and partitioning coefficients, which are crucial for understanding how PFHxA moves and persists in different environmental compartments (air, water, soil, biota). itrcweb.orgpublish.csiro.auresearchgate.net While these models provide valuable estimations, it is important to note that predicted values can carry additional uncertainty compared to experimentally measured data. itrcweb.org The accuracy of these models can vary, and there is an ongoing need for experimental data to train and validate them, especially for the diverse range of PFAS compounds. publish.csiro.au

Machine learning approaches are also being explored to predict the behavior of PFAS in biological systems and their environmental distribution. epa.govacs.org These models can help bridge data gaps and infer relationships from complex environmental datasets. epa.govacs.org For instance, machine learning models are being developed to predict PFAS concentrations in groundwater based on various environmental features. acs.org

Theoretical models also provide insights into structure-property relationships, explaining how variations in molecular structure influence the physicochemical properties and partitioning behavior of PFAS like PFHxA. researchgate.net

Analysis of Charge Distribution and Electrostatic Potentials within the Molecule

Understanding the charge distribution and electrostatic potential within the PFHxA molecule is fundamental to predicting its interactions with other molecules, ions, and surfaces. Computational methods are essential for calculating and visualizing these properties.

Quantum chemical calculations, such as DFT, can provide detailed maps of the electron density and electrostatic potential around the PFHxA molecule. These maps reveal regions of partial positive and negative charge, indicating where the molecule is likely to engage in electrostatic interactions. The perfluorinated carbon chain is highly electronegative due to the fluorine atoms, while the carboxylic acid head group can be ionized, carrying a negative charge at relevant pH values. epa.gov

The analysis of charge distribution and electrostatic potentials is particularly important for understanding the adsorption mechanisms of PFHxA onto various materials. mdpi.com Electrostatic interactions between the charged head group of PFHxA and charged sites on adsorbent surfaces play a significant role in the adsorption process. mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Perfluorohexanoic Acid and Its Analogues

Computational Approaches in Predicting Molecular Interactions and Activities

Computational approaches are extensively used in the SAR/QSAR analysis of fluorinated compounds to predict their molecular interactions and activities without requiring extensive experimental testing. These methods leverage computational power to model molecular behavior and interactions.

Ligand Docking and Binding Site Characterization (e.g., with serum albumin)

Ligand docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a receptor or protein, such as serum albumin. This method helps to characterize potential binding sites and estimate the binding affinity. For PFHxA and its analogues, understanding their interaction with proteins like serum albumin is important as it influences their transport, distribution, and persistence in biological systems. Studies have investigated the binding of PFAS to serum albumin, revealing insights into how chain length and functional groups affect binding characteristics. turi.org

Statistical Models for Correlating Structural Descriptors with Biochemical Observations

Statistical models are employed to build quantitative relationships between the structural descriptors of fluorinated compounds and their observed biochemical activities or properties. These models can range from simple linear regressions to more complex machine learning algorithms. Structural descriptors can include parameters such as molecular weight, log P (octanol-water partition coefficient), polar surface area, and quantum chemical descriptors. By correlating these descriptors with biochemical observations (e.g., binding affinity, enzyme inhibition, cellular uptake), statistical models can predict the activity of new or untested fluorinated compounds based on their structure.

Influence of Fluorination Patterns and Chain Length on Molecular Function

The pattern and extent of fluorination, as well as the length of the perfluorinated carbon chain, significantly influence the molecular function and behavior of PFAS like PFHxA. The increasing number of fluorine atoms and the lengthening of the carbon chain generally lead to increased lipophilicity and chemical stability. These structural variations impact properties such as persistence in the environment, bioaccumulation potential, and interaction with biological membranes and proteins. For perfluorocarboxylic acids, the chain length has been shown to correlate with toxicokinetic behavior and interaction with specific receptors like peroxisome proliferator-activated receptor alpha (PPARalpha). turi.org

Elucidation of Essential Structural Motifs for Specific Biological Responses (in vitro, non-toxicological)

Identifying the essential structural motifs responsible for specific biological responses is a key goal of SAR analysis. In the context of PFHxA and its analogues, this involves determining which parts of the molecule and which structural features are critical for observed in vitro biological interactions (excluding toxicological endpoints as per instructions). For instance, the perfluorinated tail contributes to lipophilicity and interactions with hydrophobic regions of proteins, while the carboxylic acid head group can engage in hydrogen bonding and electrostatic interactions. By studying a series of analogues with variations in chain length, branching, or functional groups, researchers can elucidate the structural requirements for specific non-toxicological biological effects, such as binding to transport proteins or interaction with cellular components.

Mechanistic Investigations of Perfluorohexanoic Acid at the Molecular and Cellular Levels

In Vitro Studies on Molecular Interactions with Biological Macromolecules (e.g., protein-ligand binding)

In vitro studies have demonstrated that PFHxA interacts with various biological macromolecules, notably proteins. PFHxA exhibits binding to serum proteins, with a significant portion binding to serum albumin nih.govmasscta.orgepa.gov. Investigations using techniques such as nuclear magnetic resonance spectroscopy have evaluated the molecular interactions between PFHxA and human serum albumin (HSA), suggesting that this binding could influence its pharmacokinetics nih.govepa.gov. While a high degree of binding (99%) to bovine serum albumin (BSA) was observed in one in vitro study, the quantitative interpretation of such results in relation to in vivo elimination kinetics requires careful consideration nih.govepa.gov.

PFHxA also shows a propensity to bind to protein-rich tissues, including the liver, kidney, and blood, which serve as its main repositories in the body masscta.org. Mechanistic theories regarding the bioaccumulation of perfluoroalkyl acid substances highlight the role of protein binding, alongside partitioning to membrane phospholipids, in determining their distribution, accumulation, and half-lives masscta.org. Proteins such as serum albumin, liver fatty acid binding proteins (L-FABP), and organic anion transporters are implicated in these interactions masscta.org.

Studies have explored PFHxA's binding to thyroid hormone serum transport proteins like transthyretin and thyroid binding globulin, as well as the thyroid hormone receptor, generally reporting low binding affinities nih.gov. Shorter-chain perfluorocarboxylic acids (PFCAs), including PFHxA, have shown weaker binding to fatty acid binding protein 4 (FABP4) compared to longer-chain PFCAs, with binding affinities (Kd) for PFHxA in the tens to hundreds of micromolar range acs.org. This reduced binding strength is attributed to diminished hydrophobic interactions within the FABP4 binding cavity acs.org. Furthermore, protein binding in plasma, liver, and kidney has been observed following exposure to precursor compounds that undergo biotransformation to PFHxA, with notable binding occurring in the liver nih.gov.

Research using equilibrium dialysis has provided quantitative data on the binding affinity of PFHxA to peroxisome proliferator-activated receptor alpha (PPAR-α), with a reported dissociation constant (Kd) of 0.097 μM nih.gov.

Protein TargetBinding Affinity (Kd)MethodReference
PPAR-α0.097 μMEquilibrium Dialysis nih.gov
FABP4Tens to hundreds of μMFluorescence displacement acs.org
Serum AlbuminSubstantial (>99% in vitro BSA)In vitro, NMR nih.govepa.gov
TransthyretinLow affinity- nih.gov
Thyroid ReceptorLow affinity- nih.gov

Cellular Uptake and Efflux Mechanisms (research on transport pathways)

The cellular transport of PFHxA involves various mechanisms, including both passive diffusion and protein-facilitated transport nih.gov. Organic anion transporters (OATs) are a key family of transmembrane proteins suggested to be involved in the renal reabsorption of perfluoroalkyl acids (PFAAs) nih.govepa.gov. In vitro studies using rat kidney models have identified specific transporters (Oat1, Oat2, Oat3, Urat1, and Oatp1a1) in the basolateral and apical membranes that can mediate the transport of PFAAs with different chain lengths nih.gov.

PFHxA has demonstrated the capability to inhibit Oat1-mediated transport of p-aminohippurate, a standard substrate for PFAA transport tests nih.gov. However, the precise quantitative contribution of organic anion transporters to PFHxA pharmacokinetics remains unclear, partly due to its relatively rapid elimination kinetics nih.gov. Studies on human transporters have shown that OAT4 and URAT1, but not OATP1A2, mediate saturable cellular uptake of perfluorooctanoate (PFO), a related PFCA, with OAT4-mediated uptake being influenced by extracellular pH oup.com.

Investigations into the uptake of various PFCAs, including PFHxA, by Caco-2 cells (a model for intestinal epithelial cells) revealed that PFHxA (C6) had the lowest uptake among the tested compounds (C6-C12) researchgate.net. The uptake of longer-chain PFCAs in these cells may involve OATPs, such as OATP2B1 researchgate.net. Renal transporters from families including SLC22, SLCO, SLC10, SLC34, SLC51, and ABCC have been investigated for their roles in PFAS transport across the basolateral and apical membranes of proximal tubular cells, influencing renal reabsorption and secretion nih.gov.

Receptor Binding and Signaling Pathway Modulation (at a mechanistic level in research models)

PFHxA has been shown to interact with and modulate the activity of certain receptors and signaling pathways. Notably, PFHxA can activate peroxisome proliferator-activated receptor alpha (PPARα) in both rodent and human HepG2 cells at concentrations ranging from 1 to 30 μM nih.gov. This activation is considered a biologically plausible mechanism contributing to PFHxA-mediated hepatotoxicity observed in rodents nih.gov. Further research indicates that PFHxA (at concentrations of 5-100 µM) causes a significant dose-dependent activation of mouse and human PPARα masscta.org. While longer-chain PFAS generally induce greater PPARα activity, PFHxA's effect is still observed masscta.org.

Studies in Atlantic cod (Gadus morhua) have also demonstrated that PFHxA activates gmPpara1 in vitro, supported by in silico analyses uib.no. PFAAs like PFHxA may modulate the PPAR signaling pathway by binding to the canonical ligand-binding pocket or by interacting with an allosteric binding site uib.no.

Computational modeling has predicted potential interactions between PFAS and a variety of nuclear receptors (NRs), including those in the AR, ER, GR, PPAR, and MR families acs.org. Some PFAS exhibited stronger binding to certain receptors compared to their reference ligands acs.org. PFHxA, along with perfluorobutanoic acid (PFBA), was found to enhance dihydrotestosterone-stimulated androgen receptor activity in one study, although this effect was observed at concentrations significantly higher than typical environmental exposure levels in humans acs.org. Multi-omics studies investigating the mechanisms of PFHxA-induced liver injury in mice have implicated the PPAR signaling pathway as potentially inducing fatty acid biosynthesis and degradation pathways, contributing to oxidative stress and liver damage researchgate.net.

Enzymatic Activity Perturbations and Their Underlying Molecular Mechanisms

Investigations into the effects of PFHxA on enzymatic activity have been conducted in various biological systems. In soil, PFHxA was found to inhibit urease activity over periods of 14 and 28 days in an indoor experimental setting researchgate.nettandfonline.comnih.gov. While sucrase activities were initially inhibited by PFCAs, including PFHxA, they subsequently recovered researchgate.nettandfonline.comnih.gov. The interaction of PFHxA was also noted as influencing sucrase activity tandfonline.com.

In primary human bronchial epithelial cells (HBEC) cultured at the air-liquid interface, exposure to PFHxA led to an increase in the mRNA expression and enzymatic activity of Cytochrome P450 (CYP450) enzymes, specifically CYP1A1 and CYP1B1 harvard.eduharvard.edu. CYP450 enzymes play a critical role in the metabolism of toxicants and drugs harvard.edu. The observation that PFHxA affects these enzymes is significant, particularly given that PFAS are known for their persistence and are not readily metabolized by CYP450 enzymes harvard.edu. Furthermore, studies examining PFHxA-induced hepatotoxicity in mice have indicated disruptions in purine (B94841) metabolism and glutathione (B108866) metabolism, suggesting the involvement of oxidative stress in the underlying molecular mechanisms researchgate.net.

Subcellular Localization and Compartmentalization Dynamics

Upon exposure, PFHxA and other PFAAs are known to distribute rapidly throughout the body, with particular accumulation observed in the blood, liver, skin, and kidney nih.gov. PFHxA is characterized by its aqueous solubility and is expected to exist predominantly in its anionic form at physiological pH nih.gov. While it distributes to various organs and tissues, detailed data on its precise subcellular localization and compartmentalization dynamics in mammalian systems are limited nih.gov.

Studies in rats have shown rapid absorption and distribution of PFHxA, with maximum concentrations typically reached within one hour ca.gov. Following both single and repeated exposures, PFHxA was found to be predominantly present in the serum, liver, and kidneys ca.gov. Similar rapid absorption and distribution patterns have been observed in mice ca.gov. PFHxA exhibits widespread tissue distribution in pregnant mice and is capable of crossing the placenta, although uptake in the placenta and fetus was lower after oral administration compared to intravenous injection ca.gov. In pigs, PFHxA has been shown to distribute to the liver, kidneys, muscle tissue, fat tissue, and blood plasma ca.gov.

In humans, the estimated mass fraction of PFHxA in plasma has been reported to be lower compared to longer-chain PFAA chemicals nih.gov. One study noted that while detected in whole blood, PFHxA was not found in the serum or plasma of a specific Norwegian study population nih.gov. The accumulation of PFAS, including PFHxA, in tissues appears to correlate with phospholipid binding and content nih.govepa.gov. Due to its tendency to bind to proteins, protein-rich tissues such as the liver, kidney, and blood are considered primary sites of deposition for PFHxA masscta.org. Studies using radiolabeled PFHxA in rats have indicated uptake in various organs and tissues, including the brain, with the highest uptake observed in the liver and femur acs.org.

Advanced Analytical Methodologies for Perfluorohexanoic Acid Research

High-Resolution Mass Spectrometry for Identification and Quantification in Complex Research Matrices

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), has become an indispensable tool in PFHxA research. researchgate.netnih.govchromatographyonline.comlcms.czdoi.orgresearchgate.net HRMS provides high mass accuracy and resolving power, enabling the confident identification and quantification of PFHxA even in samples containing numerous interfering compounds. researchgate.netdoi.org This is particularly important in complex research matrices such as biological samples, environmental waters, and solid matrices like soil and sediment. norden.orgresearchgate.netchromatographyonline.comlcms.czdoi.orgresearchgate.netfrontiersin.org

Targeted analysis using HRMS involves searching for specific PFHxA ions with high accuracy, providing precise quantification. researchgate.netfda.gov Beyond targeted analysis, HRMS is also powerful for suspect screening and non-targeted analysis, allowing researchers to identify unexpected or unknown per- and polyfluoroalkyl substances (PFAS), including potential PFHxA precursors or transformation products, without the need for individual reference standards for every compound. norden.orgresearchgate.netnih.govlcms.czresearchgate.neteuropa.eu Data-independent acquisition (DIA) and all-ion fragmentation (AIF) techniques in HRMS facilitate comprehensive data acquisition, aiding in the structural elucidation of identified compounds. researchgate.net

Studies have successfully applied LC-HRMS for the analysis of PFHxA in various complex matrices. For instance, LC-Orbitrap-HRMS/MS has been used to analyze PFAS, including PFHxA, in sludge and hydrochar samples, demonstrating good linearity, recoveries, and low detection limits. chromatographyonline.com UHPLC-HRMS methods have also been developed and validated for measuring PFAS concentrations, including PFHxA, in biological matrices like animal tissues. frontiersin.org The ability of HRMS to provide exact mass measurements for both precursor and product ions enhances the confidence in identifying PFHxA and other PFAS in complex samples. lcms.cz

While LC-HRMS is widely used for polar PFAS like PFHxA, GC-HRMS is also utilized, particularly for more volatile or derivatized PFAS, contributing rich datasets for non-targeted analysis. nih.govresearchgate.net The integration of HRMS with advanced data processing and informatics tools further enhances the ability to screen for and identify a wide range of PFAS in research settings. researchgate.netlcms.cz

Chromatographic Separation Techniques for Isomer and Metabolite Analysis (in Research Settings)

Chromatographic separation techniques are fundamental to PFHxA research, especially when dealing with potential isomers or metabolites in complex research samples. Liquid chromatography (LC), gas chromatography (GC), and capillary electrophoresis (CE) are commonly employed. chromatographyonline.comresearchgate.netmdpi.commdpi.comcreative-proteomics.com

LC, particularly ultra-high performance liquid chromatography (UHPLC), coupled with mass spectrometry (LC-MS or LC-HRMS), is the predominant technique for separating and analyzing PFHxA and other PFCAs. chromatographyonline.commdpi.com Different stationary phases and mobile phase gradients are optimized to achieve effective separation of various PFAS, considering their varying chain lengths and functional groups. mdpi.com While reversed-phase LC is common, challenges exist for retaining very short-chain PFAS like PFHxA due to their water solubility, sometimes requiring specific stationary phases or mobile phase compositions. researchgate.netmdpi.com

For the analysis of isomers and metabolites, chromatographic resolution is critical to differentiate closely related compounds that may have similar mass-to-charge ratios. acs.org While PFHxA itself is a linear molecule and does not have structural isomers in the same way as some longer-chain PFAS like PFOA, the analysis of branched PFAS isomers and potential PFHxA metabolites necessitates effective chromatographic separation. mdpi.comresearchgate.net Research on other PFAS has shown the importance of optimized chromatographic gradients and stationary phases for resolving isomers. researchgate.net

GC-MS, often coupled with derivatization techniques, is valuable for analyzing certain PFAS, including the separation of isomers. mdpi.comresearchgate.net Derivatization can enhance the volatility of polar compounds like PFCAs, making them amenable to GC analysis. mdpi.com This approach has been used to investigate the isomeric composition of other PFAS in environmental and biological samples. mdpi.comresearchgate.net

Capillary electrophoresis (CE) coupled with MS (CE-MS) offers high separation efficiency and can be useful for analyzing PFAS in complex matrices, providing an alternative or complementary approach to LC and GC for specific research applications. chromatographyonline.com

The effective separation achieved through these chromatographic techniques, combined with sensitive MS detection, allows researchers to gain a more detailed understanding of the forms of PFHxA present in samples, including any potential transformation products or co-occurring isomers of related PFAS.

Development of Novel Biosensors and Detection Probes for Research Applications

The development of novel biosensors and detection probes for PFAS, including PFHxA, is an active area of research aimed at providing rapid, cost-effective, and on-site detection capabilities, particularly for high-throughput screening in research settings. technologynetworks.comtandfonline.commdpi.commdpi.com While traditional laboratory-based methods like LC-MS/MS and HRMS offer high sensitivity and accuracy, they can be time-consuming and require specialized equipment and personnel. technologynetworks.comtandfonline.com

Biosensors leverage biological recognition elements to selectively bind to target analytes, producing a measurable signal. Research is exploring various approaches for PFAS detection, although much of the current focus has been on PFOA and PFOS due to historical concern and prevalence. technologynetworks.commdpi.commdpi.comresearchgate.net However, the principles and technologies being developed are often applicable to other PFAS, including PFHxA.

Examples of novel detection probes and biosensor concepts being investigated include:

Protein-based sensors: Identifying proteins with high affinity and selectivity for specific PFAS compounds that can be immobilized on a surface to generate an electrochemical or optical signal upon binding. technologynetworks.com

Optical fiber sensors: Utilizing optical principles, such as surface plasmon resonance (SPR), in conjunction with recognition elements like molecularly imprinted polymers (MIPs) or bioreceptors to detect PFAS in aqueous solutions. mdpi.comresearchgate.net

Biomimetic sensors: Developing synthetic recognition elements like MIPs or aptamers that mimic the binding specificity of biological molecules. mdpi.com MIPs can be designed to have specific cavities that selectively bind PFHxA. Aptamers, single-stranded DNA or RNA molecules, can be engineered to bind to specific PFAS targets and integrated into fluorescence-based or electrochemical sensors. mdpi.com

Pre Clinical Research Methodologies and Model Systems in Perfluorohexanoic Acid Investigation

Application of In Vitro Cell Line Models for Mechanistic Research

In vitro cell line models are fundamental tools in mechanistic research concerning PFHxA and other per- and polyfluoroalkyl substances (PFAS). These models offer controlled environments to investigate specific cellular processes and pathways potentially affected by chemical exposure. Various cell lines representing different human and animal tissues have been utilized to study the impact of PFAS.

For instance, human hepatocellular carcinoma cell lines like HepG2 and HepaRG are commonly employed to study liver toxicity and metabolic disruption, as the liver is a known target organ for some PFAS. acs.orgnih.gov Studies using HepaRG cells have provided insights into PFAS-induced triglyceride accumulation and alterations in the expression of genes involved in lipid homeostasis. nih.gov

Neurotoxicity studies have utilized cell lines such as SH-SY5Y, a human neuroblastoma cell line, to explore the effects of PFAS substitutes, demonstrating their potential to impair neuronal networks and alter protein expression indicative of neurological conditions. acs.org While much of the research in this area has focused on compounds like PFOA or GenX, the methodologies established are applicable to PFHxA.

Immune cell lines, such as the human B lymphoma cell line Namalwa and human T-cell line Jurkat, have been used to investigate the immunotoxic potential of PFAS. frontiersin.org These models help in understanding how PFAS might affect immune responses by examining changes in gene expression related to antibody production and T-cell activation. frontiersin.org

Furthermore, human placental trophoblast cell lines, such as JEG-3, have been used in high-throughput toxicity screening to assess the effects of a range of PFAS, including PFHxA, on endpoints like cell viability, proliferation, and mitochondrial membrane potential. frontiersin.org These studies provide valuable data on the relative potency of different PFAS in specific cellular contexts. For example, in JEG-3 cells, PFHxA demonstrated an EC50 value of 140.9 ± 11.10 µM for effects on mitochondrial membrane potential after 24 hours of exposure. frontiersin.org

Lung cancer cell lines, such as A549, have also been used to study the cellular mechanisms underlying the effects of PFAS, including how they might influence cell mechanics, migration, and invasion. pnas.org

These examples highlight the versatility of in vitro cell line models in elucidating the potential mechanisms by which PFHxA and related compounds may exert their biological effects.

Utilization of Primary Cell Cultures for Specific Cellular Response Studies

Primary cell cultures, derived directly from tissues, offer a model system that more closely mimics the in vivo cellular environment compared to continuous cell lines. This makes them valuable for studying specific cellular responses to PFHxA exposure.

Research using primary cultures of bovine granulosa cells has investigated the effects of perfluorooctanoic acid (PFOA) on cellular metabolic activity, viability, and steroidogenesis. nih.gov While this specific study focused on PFOA, the approach of using primary cells to assess direct impacts on cellular function is relevant to PFHxA investigation. Such studies can reveal how PFHxA might interfere with the normal physiological processes of specific cell types.

Primary cell cultures from non-mammalian species, such as sea turtle primary skin fibroblasts, have also been explored for their utility in toxicity testing of environmental contaminants. researchgate.net The establishment and validation of these primary cultures are crucial steps in developing alternative in vitro models for species where traditional toxicity testing may be challenging. researchgate.net Applying similar methodologies to study PFHxA in primary cell cultures from various organisms can provide species-specific insights into its cellular effects.

The use of primary cell cultures complements studies using cell lines by providing a more complex and potentially more physiologically relevant system for investigating the direct cellular responses to PFHxA.

Non-Mammalian Model Organisms in Mechanistic Biological Research

Non-mammalian model organisms play a crucial role in environmental toxicology and mechanistic biological research on compounds like PFHxA, offering advantages such as shorter lifespans, ease of handling, and distinct biological systems. mdpi.comresearchgate.net These models allow for the study of chemical effects within a whole organism context, including developmental, reproductive, and multi-organ impacts.

Zebrafish are a widely used non-mammalian model in toxicology due to their transparent embryos, external development, and genetic tractability, which facilitate the real-time evaluation of developmental processes and organogenesis. researchgate.net Studies using zebrafish can provide insights into the developmental toxicity and potential mechanisms of action of PFHxA.

Invertebrate models, such as Daphnia magna (a small crustacean) and earthworms, are also valuable for assessing the environmental impact and biological transformation of pollutants. mdpi.com Research using these organisms can help understand the uptake, accumulation, and potential toxicity of PFHxA in ecological systems.

Algae, as primary producers in aquatic environments, are used to study the ecotoxicity of PFAS. Studies with single-celled green algae have investigated the toxic effects of PFOA on cell permeability and the activity of antioxidant enzymes, providing insights into the cellular defense mechanisms against perfluorinated compounds. researchgate.net Similar studies can be conducted with PFHxA to determine its effects on algal growth and cellular responses.

The application of diverse non-mammalian models allows researchers to explore the mechanistic biological effects of PFHxA across different levels of biological organization and in various environmental contexts, contributing to a broader understanding of its potential impacts.

High-Throughput Screening (HTS) in Compound Discovery and Characterization

High-Throughput Screening (HTS) is a powerful approach used to rapidly assess the biological activity of large libraries of chemical compounds. nih.govbmglabtech.comresearchgate.net In the context of PFAS research, HTS is employed to accelerate the evaluation of the potential hazards and toxicological profiles of numerous substances, including PFHxA, for which detailed toxicity data may be limited. researchgate.netnih.gov

HTS platforms typically involve automated systems for handling samples, performing assays in miniaturized formats (e.g., multi-well plates), and detecting biological responses. bmglabtech.com This allows for the rapid screening of thousands of compounds against specific biological targets or for various toxicological endpoints. nih.gov

For PFHxA, HTS has been applied in cell-based assays to screen for toxicity endpoints such as cell viability, proliferation, and mitochondrial function in cell lines like JEG-3. frontiersin.org These screens can identify potential cellular targets and provide concentration-response data (e.g., EC50 values) that can be used for prioritization and further in-depth studies. frontiersin.orgresearchgate.net

HTS is also valuable for characterizing the biological activities of PFAS by assessing their interaction with various molecular targets, such as nuclear receptors. For example, HTS assays have been used to screen PFAS for activity with the estrogen receptor and PPARs, providing insights into potential endocrine disruption mechanisms. oup.com

While HTS is primarily a screening tool and does not provide comprehensive toxicological profiles, it is essential for efficiently evaluating a large number of compounds like PFHxA and identifying those that warrant more detailed investigation.

Design and Validation of Novel Research Assays

The ongoing research into PFHxA and other PFAS necessitates the continuous development and validation of novel research assays to better understand their behavior, detection, and biological effects.

This includes the design and validation of analytical methods for detecting and quantifying PFHxA in various environmental matrices and biological samples. The development of robust and accurate measurement methods is crucial for exposure assessment and for correlating exposure levels with observed biological effects. epa.gov

Novel in vitro assays are also being designed to investigate specific mechanisms of PFAS toxicity. This can involve developing reporter gene assays to study the activation of specific signaling pathways or designing co-culture systems that better mimic tissue-level interactions.

Furthermore, advancements in computational tools and approaches, such as the use of protein language models, are being explored for designing novel enzymes capable of degrading persistent compounds like PFOA. biorxiv.org While this research may currently focus on other PFAS, the principles and methodologies could potentially be applied to the development of enzymatic solutions for PFHxA remediation.

The validation of novel assays is a critical step to ensure their reliability and relevance for PFHxA research. This involves rigorous testing to confirm the sensitivity, specificity, and reproducibility of the assay results. epa.govresearchgate.net For instance, novel passive sampling devices designed for monitoring PFAS in the environment undergo calibration and validation processes to ensure they accurately reflect time-weighted average concentrations. researchgate.net

The continuous innovation in assay design and validation is vital for advancing the understanding of PFHxA's interactions with biological systems and the environment.

Emerging Research Directions and Future Perspectives for Perfluorohexanoic Acid Studies

Exploration of Novel Molecular Targets and Interaction Partners

Research into PFHxA continues to explore its interactions within biological systems to fully elucidate its mechanisms of action. Studies indicate that PFHxA can distribute to various organs and tissues, including the liver, kidney, lung, heart, skin, testis, brain, and spleen, following exposure in mammalian systems nih.govacs.orgca.gov. Due to its amphiphilic nature, PFHxA is likely to interact with other organic molecules that possess both polar and nonpolar regions within living organisms itrcweb.orgitrcweb.org.

Investigations have implicated the peroxisome proliferator-activated receptor (PPAR) signaling pathway in PFHxA-induced liver injury in mice researchgate.netnih.gov. While some studies have examined the binding affinity of PFHxA to proteins like Liver Fatty Acid Binding Protein (L-FABP), one study found no binding for PFHxA compared to longer-chain PFAAs turi.orgoup.com. Future research is expected to delve deeper into identifying and characterizing novel molecular targets and interaction partners beyond those currently understood, contributing to a more comprehensive picture of PFHxA's biological effects.

Development of Advanced Computational Models for Predicting Behavior

The application of advanced computational models is an increasingly important area in understanding the behavior of PFAS, including PFHxA oup.compublish.csiro.auresearchgate.net. Computational chemistry approaches are utilized to predict various physicochemical properties and potential toxicological hazards of these compounds researchgate.net. There is a recognized need for the development of improved computational tools and the generation of experimental data to train and validate these models specifically for PFAS publish.csiro.au.

In silico approaches hold significant promise for hazard and risk assessment, particularly in predicting the relative bioaccumulation potential of PFAS across different species based on their interactions with proteins oup.com. Computational assessments have suggested that PFHxA may perturb the endocrine and nervous systems and is linked to changes in organ weights . While some physiologically based pharmacokinetic (PBPK) models for PFHxA exist, limitations in available data for certain species highlight areas for future model refinement and development nih.gov.

Integration of Multi-Omics Data (e.g., proteomics, metabolomics) in Mechanistic Studies

The integration of multi-omics data, such as transcriptomics, proteomics, and metabolomics, represents a powerful approach for conducting in-depth mechanistic studies on the effects of PFHxA researchgate.netnih.govaminer.cn. These comprehensive approaches have been successfully applied to investigate the hepatotoxic mechanisms induced by PFHxA exposure in mice researchgate.netnih.govaminer.cn.

Through multi-omics analyses, researchers have identified key biological processes involved in PFHxA-induced liver injury, including alterations in fatty acid biosynthesis and degradation pathways, as well as disturbances in purine (B94841) metabolism and glutathione (B108866) metabolism researchgate.netnih.gov. The application of multi-omics provides a valuable framework for gaining new insights into the complex biological responses triggered by PFHxA exposure researchgate.net. Future research will likely see expanded use of multi-omics to explore PFHxA's impact on other biological systems and endpoints.

Theoretical Advancements in Understanding Perfluorinated Compound Reactivity and Stability

Theoretical studies play a crucial role in understanding the fundamental properties of perfluorinated compounds like PFHxA, particularly their exceptional stability and reactivity. A defining characteristic of PFAS is the high stability of the carbon-fluorine bond within their molecular structure, which contributes significantly to their persistence in the environment acs.orgitrcweb.orgitrcweb.org. PFHxA, similar to other perfluoroalkyl acids, is considered metabolically inert primarily due to the strength of these bonds mst.dk.

Theoretical considerations, often supported by controlled experiments, are employed to understand phenomena such as the long-range atmospheric transport and transformation of more volatile PFAS precursors into persistent acids like PFHxA mst.dk. Computational chemistry predictions are also instrumental in determining key chemical properties, such as the acid dissociation constant (pKa) of PFHxA nih.govpublish.csiro.au. Further theoretical advancements are needed to fully characterize the complex behavior and environmental fate of PFHxA and other PFAS.

Methodological Innovations in Academic Research on PFAS Compounds

Academic research on PFAS compounds, including PFHxA, is continuously benefiting from and driving methodological innovations across various disciplines. Novel methodologies are being explored for the elimination and destruction of PFAS in contaminated media ecotextile.comresearchgate.netconcentratingonchromatography.comresearchgate.net. This includes the evaluation of advanced techniques such as heterogeneous catalysis, advanced oxidation processes, the use of novel adsorbent materials, bioremediation, membrane filtration, and in-situ chemical oxidation for addressing PFAS contamination challenges ecotextile.comresearchgate.net.

Q & A

Q. How to formulate a FINER-compliant research question for this compound’s application in neurodegenerative disease models?

  • Methodological Answer : Ensure the question is F easible (e.g., accessible animal models), I nteresting (addresses tau protein aggregation), N ovel (untested mechanism), E thical (IACUC-approved protocols), and R elevant (therapeutic gap in Alzheimer’s research) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.